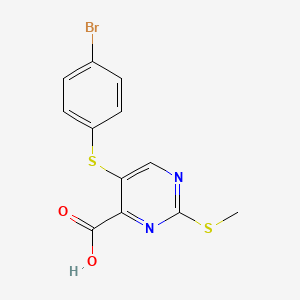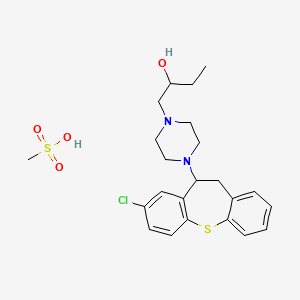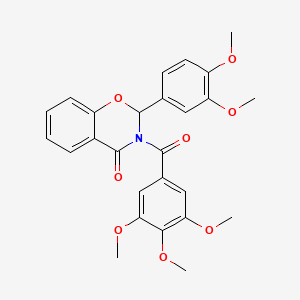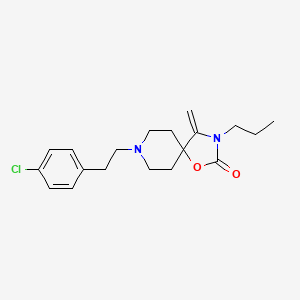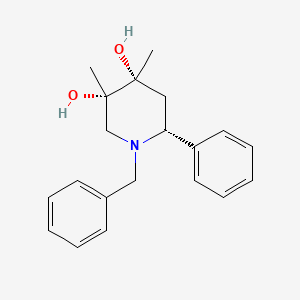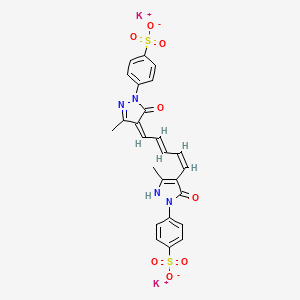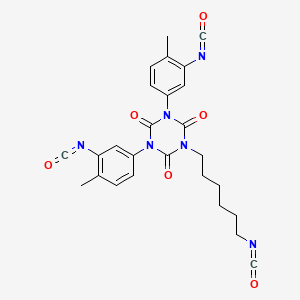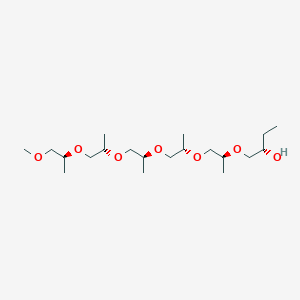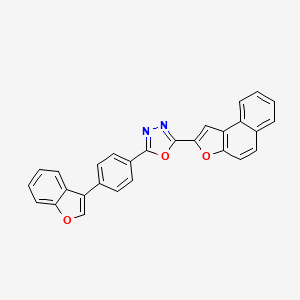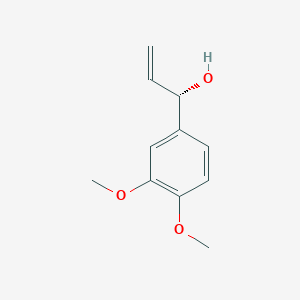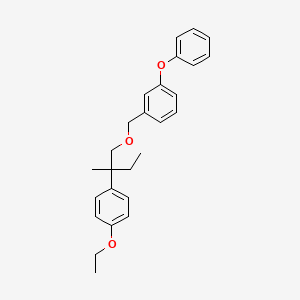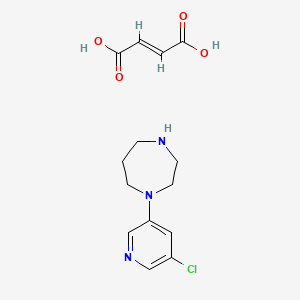
Baptigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Baptigenin can be synthesized through several methods. One common approach involves the acid hydrolysis or vacuum sublimation of baptisin . Another method includes the synthesis from radix Baptisiae . The compound can also be prepared through the reaction of appropriate precursors under specific conditions, such as using ethanol as a solvent and maintaining a temperature range of 180-200°C for sublimation .
Chemical Reactions Analysis
Baptigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another.
Scientific Research Applications
Chemistry: Baptigenin is used as a precursor for synthesizing other flavonoid derivatives.
Mechanism of Action
Baptigenin exerts its effects through various molecular targets and pathways. It modulates cell-signaling pathways by inhibiting the phosphorylation of key kinases such as JAK/SRC, which prevents the activation of STAT3 and subsequent gene transcription . This mechanism is crucial for its anticancer activities. Additionally, this compound interacts with microRNAs to regulate key cellular processes .
Comparison with Similar Compounds
Baptigenin is similar to other flavonoids such as apigenin, chrysin, and hesperidin . it is unique in its specific molecular interactions and biological activities. For instance, while apigenin is known for its anticancer properties, this compound has shown distinct anti-inflammatory and antidiabetic effects .
Similar Compounds
- Apigenin
- Chrysin
- Hesperidin
Properties
CAS No. |
5908-63-4 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
7-hydroxy-3-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-1-2-9-13(5-8)21-6-10(14(9)19)7-3-11(17)15(20)12(18)4-7/h1-6,16-18,20H |
InChI Key |
YFVNYAXYZNDLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


